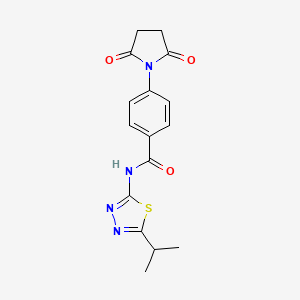

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with a 2,5-dioxopyrrolidine group at the 4-position and a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen.

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXUWUVMDNJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 2,5-dioxopyrrolidin-1-yl group: This can be achieved through the reaction of succinic anhydride with ammonia or an amine.

Synthesis of the 5-isopropyl-1,3,4-thiadiazole: This involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Coupling Reaction: The final step involves coupling the 2,5-dioxopyrrolidin-1-yl group with the 5-isopropyl-1,3,4-thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The presence of the thiadiazole moiety in the compound enhances its antimicrobial properties. Research has indicated that derivatives of thiadiazoles exhibit significant activity against various bacterial strains. The benzamide group further contributes to this activity by potentially interacting with bacterial enzymes or membranes.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures possess anti-inflammatory effects. The dioxopyrrolidine structure may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Anticancer Properties

The compound's ability to interact with multiple biological targets suggests potential anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression.

Pesticidal Activity

Due to its biological activity, this compound may serve as a base for developing new pesticides. The thiadiazole ring is known for its insecticidal properties, which could be enhanced by the addition of the dioxopyrrolidine moiety. This application is particularly relevant in sustainable agriculture where effective pest management is crucial.

Polymer Chemistry

The unique structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide allows it to be used as a monomer or additive in polymer synthesis. Its solubility in organic solvents makes it suitable for incorporation into various polymer matrices, potentially enhancing their mechanical properties and thermal stability.

Case Study 1: Antimicrobial Efficacy

In a study conducted on the antibacterial efficacy of thiadiazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could inhibit the NF-kB pathway. This suggests that this compound might also exert similar effects by modulating inflammatory responses in vitro.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiadiazole ring may also contribute to binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with derivatives of benzamide and thiadiazole-containing molecules. Below is a comparative analysis with its closest analog, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) , and other relevant compounds.

Detailed Analysis

MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) Activity: MPPB increased monoclonal antibody (mAb) production in recombinant CHO cells by 1.5-fold, suppressed cell growth, and altered glycosylation patterns (reduced galactosylation) . SAR: The 2,5-dimethylpyrrole moiety was identified as essential for activity, while the dioxopyrrolidine group improved solubility. Contrast: Replacing the dimethylpyrrole in MPPB with a 5-isopropyl-thiadiazole group likely alters the compound’s interaction with cellular targets.

Thiadiazole-Benzamide Derivatives Compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibit antimicrobial activity due to thiadiazole’s ability to disrupt bacterial membranes or inhibit DNA gyrase.

Dioxopyrrolidine-Containing Analogs

- The 2,5-dioxopyrrolidine group is a Michael acceptor, enabling covalent interactions with cysteine residues in proteins. This feature is exploited in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. However, in MPPB, this group primarily improved solubility rather than covalent binding .

Research Findings and Gaps

- MPPB’s Mechanistic Insights : MPPB’s suppression of galactosylation (a critical quality attribute for therapeutic antibodies) suggests that structural modifications in the target compound could similarly impact post-translational modifications. However, the thiadiazole group’s influence on glycosylation remains unstudied.

- Thiadiazole’s Role : Thiadiazoles are underutilized in bioprocessing applications but are prominent in drug design for their metabolic stability. The isopropyl substitution may confer selectivity toward specific cellular targets, such as ATP-binding proteins or kinases.

- Data Limitations: No direct studies on the target compound’s activity or toxicity were identified. Current comparisons rely on structural extrapolation and fragment-based SAR principles.

Actividad Biológica

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound may confer diverse pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

| CAS Number | 224631-15-6 |

| Molecular Formula | C16H18N4O3S |

| Molecular Weight | 358.41 g/mol |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown notable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring enhances the antibacterial properties of these compounds due to their ability to interfere with bacterial cell wall synthesis and function .

In a comparative study involving several thiadiazole derivatives, compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds were effective at lower concentrations compared to standard antibiotics .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties associated with thiadiazole derivatives. Compounds with similar structures have been reported to reduce inflammation markers in various models of inflammatory diseases. For example, some derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro and in vivo, suggesting a potential application in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of this compound has been explored through various mechanisms. Thiadiazole-containing compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Studies indicate that these compounds may serve as promising leads for developing new anticancer agents .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values as low as 32 μg/mL against E. coli, demonstrating their potential as effective antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, researchers synthesized various thiadiazole derivatives and tested their ability to inhibit nitric oxide production in macrophages. Compounds similar to this compound significantly reduced nitric oxide levels compared to controls .

Q & A

Q. What experimental models are used to evaluate the compound’s impact on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?

Methodological Answer: The compound’s effects are assessed using rCHO cell lines in batch and fed-batch cultures . Key parameters include:

- Viable Cell Density (VCD): Measured using Vi-CELL XR or similar systems .

- Cell-specific productivity (qp): Calculated from the slope of mAb concentration versus total viable cell concentration over time .

- Glucose and lactate metabolism: Analyzed via BioProfile FLEX2 or HPLC .

- N-linked glycosylation: Profiled using HPLC with XBridge BEH Amide XP columns after 2-AB labeling .

Typical Setup:

Q. How is the compound’s effect on metabolic pathways quantified in rCHO cells?

Methodological Answer: Metabolic flux is evaluated through:

Glucose uptake rate (qGlc): Derived from consumed glucose concentration .

Lactate production rate (qLac): Correlated with glucose metabolism .

Intracellular ATP: Measured using commercial kits (e.g., Toyo B-Net) via luminescence assays .

Example Data (Fed-Batch Culture):

| Parameter | Control | Compound (0.64 mM) |

|---|---|---|

| qGlc (pmol/cell/day) | 0.63 | 0.74 |

| qLac (pmol/cell/day) | 0.15 | 0.15 |

| ATP (pmol/cell) | 0.08 | 0.12 |

| Final mAb (mg/L) | 732 | 1,098 |

| Data from |

Advanced Research Questions

Q. How does the compound enhance cell-specific productivity without compromising viability?

Methodological Answer: The compound’s 2,5-dimethylpyrrole moiety (Fig. 1) is critical. It:

- Inhibits cell proliferation , reducing glucose/nutrient depletion .

- Increases ATP levels , supporting energy-intensive mAb synthesis .

- Maintains viability >80% at 0.32 mM, unlike alkylpyrrole derivatives that reduce viability to <50% .

Structural-Activity Relationship (SAR):

| Derivative | qp (vs. Control) | Viability (%) |

|---|---|---|

| 2,5-Dimethylpyrrole | 2.2× | 85 |

| 1-Alkylpyrrole | No effect | 45 |

| Alkylpyrrole (C9–C14) | 1.4–7.8× | <50 |

| Data from |

Q. How does the compound modulate N-linked glycosylation, and what are the implications for therapeutic mAbs?

Methodological Answer: The compound reduces galactosylation (G1F) from 24.5% to 14.8% while maintaining G0F as the dominant glycoform. This is critical because:

- Lower galactosylation may reduce antibody-dependent cellular cytotoxicity (ADCC), desirable for某些 therapeutic mAbs .

- Method: Glycans are released via EZGlyco mAb-N kits, labeled with 2-AB, and separated via HPLC .

Glycosylation Profile:

| Glycoform | Control (%) | Compound (%) |

|---|---|---|

| G0F | 65.2 | 70.1 |

| G1F | 24.5 | 14.8 |

| G2F | 5.3 | 5.1 |

| M5 | 5.0 | 5.0 |

| Data from |

Q. How are contradictions in cell growth inhibition versus productivity resolved during experimental optimization?

Methodological Answer: Dose-response studies (0.08–0.64 mM) identify the optimal balance:

- At 0.32 mM, viability remains >80%, while qp increases 2× .

- Fed-batch adjustments (e.g., glucose supplementation on days 8/12) mitigate nutrient depletion caused by growth inhibition .

Key Finding:

Q. What computational or structural tools are used to validate the compound’s interactions with cellular targets?

Methodological Answer: While crystallography data for this compound is lacking, SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structural analysis in related studies . For metabolic insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.